N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-6',7'-dimethyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide
Description
This compound features a structurally intricate scaffold combining an indole moiety, a spirocyclic pyrrolo-pyrrole system, and an acetamide group. The indole group, prevalent in bioactive natural products (e.g., serotonin, vinca alkaloids), suggests interactions with biological targets via π-π stacking or hydrogen bonding. The 6',7'-dimethyl and trioxo groups may influence solubility and metabolic stability.
Properties
Molecular Formula |
C32H29N5O4 |
|---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-6',7'-dimethyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide |
InChI |
InChI=1S/C32H29N5O4/c1-16-8-13-23-28(17(16)2)35-31(41)32(23)27-26(25(36-32)14-19-15-33-24-7-5-4-6-22(19)24)29(39)37(30(27)40)21-11-9-20(10-12-21)34-18(3)38/h4-13,15,25-27,33,36H,14H2,1-3H3,(H,34,38)(H,35,41)/t25?,26-,27+,32?/m1/s1 |
InChI Key |
LGCAMOACTWRKSG-XKOGGIFOSA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1)C3([C@H]4[C@@H](C(N3)CC5=CNC6=CC=CC=C65)C(=O)N(C4=O)C7=CC=C(C=C7)NC(=O)C)C(=O)N2)C |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3(C4C(C(N3)CC5=CNC6=CC=CC=C65)C(=O)N(C4=O)C7=CC=C(C=C7)NC(=O)C)C(=O)N2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-6’,7’-dimethyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide involves multiple steps, including the formation of the indole and pyrrole rings, followed by their spiro-fusion. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-6’,7’-dimethyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-6’,7’-dimethyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Observations :
- The acetamide group in the target and ’s compound may enhance solubility compared to methyl/isoxazole groups in .
- Chloro substituents () could increase lipophilicity, whereas the target’s dimethyl groups balance polarity and steric effects .
Bioactivity and Chemical Space
- Natural Product (NP) Comparison: Marine actinomycete-derived compounds () often feature halogenated indoles, unlike the target’s dimethyl/acetylated structure. The target’s synthetic origin may confer stability advantages over NP-derived analogs, which frequently undergo rapid metabolism .
- NP-like Chemical Space : The target’s spiro system places it in a less-explored region of chemical space compared to NP-like ZINC compounds (). Its complexity may reduce promiscuity risks (e.g., "dark chemical matter" per ) .
Database and Computational Comparisons
- Structural Similarity Metrics: Graph-based methods () are critical for capturing the target’s spiro connectivity, which bit-vector fingerprints (e.g., in SureChEMBL) might overlook.
Research Implications
- Synthesis: Adopting ethanol/amine-mediated routes () could streamline the target’s production.
- Drug Design : The spiro system’s rigidity may reduce off-target effects compared to flexible analogs ().
- Validation: Tools like Hit Dexter 2.0 () could assess the target’s risk of nonspecific binding, leveraging its unique scaffold .
Biological Activity
N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-6',7'-dimethyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide (CAS Number: 1014022-81-1) is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure suggests various biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 547.6 g/mol. The compound features multiple functional groups that may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₃₂H₂₉N₅O₄ |
| Molecular Weight | 547.6 g/mol |
| CAS Number | 1014022-81-1 |
Anticancer Properties
Research into the anticancer potential of indole derivatives has shown promising results. Compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- Study Findings : A study demonstrated that indole-based compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation markers such as cyclin D1 and CDK2 .
Anti-inflammatory Effects
Indole derivatives are also noted for their anti-inflammatory properties. The compound's structure suggests it may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
- Mechanism : Indoles have been shown to downregulate NF-kB signaling pathways, which are crucial in the expression of inflammatory mediators .
Antimicrobial Activity
The antimicrobial potential of indole derivatives has been explored extensively. Preliminary studies indicate that compounds with similar structures exhibit activity against a range of bacteria and fungi.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
